1-Fluoroprop-1-ene

Description

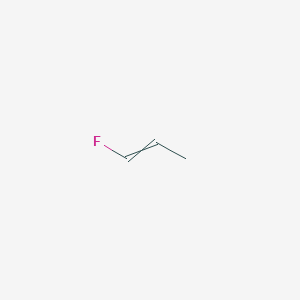

Structure

3D Structure

Propriétés

Numéro CAS |

406-33-7 |

|---|---|

Formule moléculaire |

C3H5F |

Poids moléculaire |

60.07 g/mol |

Nom IUPAC |

1-fluoroprop-1-ene |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3 |

Clé InChI |

VJGCZWVJDRIHNC-UHFFFAOYSA-N |

SMILES canonique |

CC=CF |

Origine du produit |

United States |

Detailed Research Findings

The unique properties of 1-fluoroprop-1-ene are a direct result of its molecular structure. The following table summarizes key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₃H₅F |

| Molecular Weight | 60.07 g/mol nih.gov |

| CAS Number | 406-33-7 google.com |

| Exact Mass | 60.037528322 Da nih.govgoogle.com |

| Isomers | (Z)-1-fluoroprop-1-ene (cis) and (E)-1-fluoroprop-1-ene (trans) nih.govagropages.com |

| Canonical SMILES | CC=CF google.com |

| Hydrogen Bond Donor Count | 0 google.com |

| Hydrogen Bond Acceptor Count | 1 google.com |

| Complexity | 22.5 nih.govgoogle.com |

| Heavy Atom Count | 4 google.com |

Synthesis Methods of 1 Fluoroprop 1 Ene

Dehydrofluorination of 1,2-Difluoropropane

One viable route to this compound is through the elimination of hydrogen fluoride (B91410) (HF) from a saturated precursor, 1,2-difluoropropane. This reaction, known as dehydrofluorination, is typically induced by a strong base. The base abstracts a proton from a carbon atom adjacent to the carbon bearing a fluorine atom, leading to the formation of a double bond and the expulsion of a fluoride ion.

The regioselectivity of this elimination reaction is crucial in determining the final product. Depending on the reaction conditions and the base used, the elimination could potentially yield this compound or 2-fluoroprop-1-ene. Careful selection of the base and control of temperature are necessary to favor the formation of the desired this compound isomer.

Reaction of 1,1-Difluoropropane with Butyllithium

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles that can be employed in the synthesis of alkenes from dihaloalkanes. In the case of 1,1-difluoropropane, treatment with a strong base like n-BuLi can initiate an elimination reaction.

The reaction likely proceeds through the abstraction of a proton from the carbon adjacent to the CF₂ group, generating a carbanion. This is followed by the elimination of a fluoride ion to form the carbon-carbon double bond of this compound. The reaction conditions, particularly the temperature and solvent, must be carefully controlled due to the high reactivity of organolithium reagents.

Synthesis from Propyne

Another synthetic approach involves the hydrofluorination of propyne. This method relies on the addition of hydrogen fluoride (HF) across the carbon-carbon triple bond of propyne. The reaction is an example of electrophilic addition, where the proton from HF adds to one of the sp-hybridized carbons, forming a vinyl cation intermediate. The fluoride ion then attacks this cation to yield the final product.

According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. In the case of propyne (CH₃C≡CH), the terminal carbon has one hydrogen, while the internal carbon has none. Therefore, the initial addition of H⁺ would preferentially occur at the terminal carbon, leading to the formation of this compound. Catalysts, such as gold or platinum complexes, can be employed to control the stereoselectivity of the HF addition, influencing the ratio of (E) and (Z) isomers produced. google.comkpi.ua

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 1-Fluoroprop-1-ene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide complementary information.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR spectroscopy reveals the different types of protons and their neighboring environments through chemical shifts and spin-spin splitting. ¹³C NMR spectroscopy provides information about the carbon skeleton. While specific, comprehensive spectral data for this compound itself across multiple sources is limited in the provided search results, general trends for similar fluoroalkenes can be inferred.

In related fluoroalkene studies, ¹³C NMR spectra typically show signals for sp² hybridized carbons in the alkene moiety. The presence of fluorine, being highly electronegative, influences the chemical shifts of adjacent carbons. For instance, a carbon directly bonded to fluorine generally appears at a higher chemical shift. The vinyl carbons (C=C) of fluoroalkenes are expected to resonate in the region of 110-150 ppm, with the fluorine-substituted carbon typically shifted further downfield compared to the unsubstituted vinyl carbon. Aliphatic carbons, if present, would appear at lower chemical shifts (10-40 ppm).

Table 1: General ¹³C NMR Chemical Shift Ranges for Alkenes and Fluoroalkenes

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| Alkyl (sp³) | 10-40 | Saturated carbon atoms |

| Alkene (sp²) | 110-150 | C=C double bond carbons |

| Fluoroalkene (sp²) | 110-160 (approx.) | Fluorine substituent influences shift. |

| C-F (sp²) | ~140-160 (estimated) | Fluorine deshielding effect |

| C-H (sp²) | ~110-140 (estimated) | Unsubstituted vinyl carbon |

Note: Specific assignments for this compound would require detailed analysis of experimental data or computational predictions.

¹H NMR spectra of fluoroalkenes often display complex splitting patterns due to coupling between protons and fluorine atoms, as well as between vicinal protons. The chemical shifts for vinylic protons typically fall in the range of 4.5-7.0 ppm.

¹⁹F NMR Chemical Shift Prediction and Experimental Analysis

¹⁹F NMR spectroscopy is particularly sensitive to the electronic environment of fluorine atoms. The chemical shift of fluorine is highly dependent on its substituents and the molecular structure. For this compound, the single fluorine atom attached to the double bond is expected to exhibit a characteristic ¹⁹F NMR signal.

While direct experimental ¹⁹F NMR data for this compound was not explicitly found in the provided snippets, research into predicting ¹⁹F NMR chemical shifts using computational methods (DFT) has been reported for various fluorinated compounds chemrxiv.orgchemrxiv.orguni-muenchen.deresearchgate.net. These studies highlight the importance of conformational averaging and accurate quantum chemical methods for reliable predictions. For simple fluoroalkenes, ¹⁹F chemical shifts are generally found in the range of -100 to -200 ppm relative to CFCl₃. The specific position would depend on the exact electronic and steric environment.

Spin-Spin Coupling Constants (e.g., JHF, JC,F)

Spin-spin coupling (J-coupling) provides crucial information about connectivity and through-bond interactions between nuclei. In this compound, significant coupling constants are expected between the fluorine atom and adjacent protons (JHF) and carbons (JC,F).

JHF Coupling: Coupling between fluorine and hydrogen atoms across one, two, or three bonds is common in organofluorine compounds. For vinyl fluorides, ¹JHF (coupling across one bond) is typically large, often in the range of 70-100 Hz. ²JHF (coupling across two bonds) and ³JHF (coupling across three bonds) are also observed, with values typically smaller than ¹JHF. The magnitude of these couplings is sensitive to the dihedral angle and the electronic nature of the substituents ucl.ac.ukrsc.orglibretexts.orgsmu.edu.

JC,F Coupling: Coupling between carbon and fluorine atoms (¹JC,F and ²JC,F) is also expected. ¹JC,F, coupling across one bond between carbon and fluorine, is generally large, often in the hundreds of Hertz, reflecting the direct bond. ²JC,F, coupling across two bonds, is also significant and provides structural information. For example, in difluoroethyne (FCCF), ¹J(C–F) was reported to be in agreement with experiment, while ²J(C–F) was slightly overestimated by calculations conicet.gov.ar.

Table 2: Typical Spin-Spin Coupling Constants in Fluoroalkenes

| Coupling Type | Typical Range (Hz) | Notes |

| ¹JHF | 70-100 | Coupling between directly bonded H and F |

| ²JHF | 10-30 | Coupling across two bonds (e.g., H-C=C-F) |

| ³JHF | 0-15 | Coupling across three bonds (e.g., H-C-C=C-F) |

| ¹JC,F | 200-300+ | Coupling between directly bonded C and F, highly dependent on structure |

| ²JC,F | 20-50 | Coupling across two bonds (e.g., F-C=C) |

Note: These are general ranges; precise values for this compound would require specific experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular symmetry.

Infrared (IR) Spectroscopy and Experimental Vibrational Assignments

IR spectroscopy detects molecular vibrations that result in a change in the dipole moment. For this compound, characteristic absorption bands would be expected for the C=C double bond stretch, C-H stretches, and the C-F stretch.

C=C Stretch: The C=C stretching vibration in alkenes typically appears in the region of 1640-1680 cm⁻¹ libretexts.orguomustansiriyah.edu.iq. The exact position can be influenced by substituents and conjugation.

C-H Stretch: Vinylic C-H stretching vibrations (sp² C-H) are generally observed in the region of 3000-3100 cm⁻¹ libretexts.orguomustansiriyah.edu.iq.

C-F Stretch: The C-F stretching vibration is a key identifier for organofluorine compounds. For fluoroalkenes, this band typically appears in the fingerprint region, often between 1000-1300 cm⁻¹, and can be quite intense due to the polar nature of the C-F bond researchgate.netvscht.cz. The specific assignment can be complex due to potential overlap with other vibrational modes.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Notes |

| C=C Stretch | 1640-1680 | Characteristic of alkene double bond |

| sp² C-H Stretch | 3000-3100 | Vinylic C-H stretching |

| C-F Stretch | 1000-1300 | Strong absorption, characteristic for fluorine |

| sp³ C-H Stretch | 2850-2960 | If a methyl group is present (e.g., in isomers) |

Note: These are general assignments. Precise values depend on the specific isomer and experimental conditions.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Vibrations that are IR-inactive due to symmetry might be Raman-active, and vice versa.

The C=C stretching vibration is often strong in Raman spectra due to the significant change in polarizability associated with the double bond. C-H stretching modes also appear in Raman spectra. The C-F bond, while polar, can also exhibit Raman activity depending on the molecular symmetry and the nature of the polarizability change during vibration. For many organic molecules, Raman spectroscopy provides a valuable "chemical fingerprint" for identification and characterization anton-paar.comacademicsweb.comlibretexts.orgresearchgate.nethoriba.comspectroscopyonline.com. Specific Raman spectral data for this compound was not found in the provided search results, but general principles of alkene and fluoroalkane Raman spectroscopy would apply.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within molecules, providing information about the presence of chromophores and the energy required to excite electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Absorption Energies

In organic molecules, electronic transitions occur when valence electrons absorb photons of specific energies, promoting them to excited states. The primary types of transitions relevant to unsaturated organic compounds like this compound are σ→σ, n→σ, π→π, and n→π. The C=C double bond in this compound acts as a π-chromophore, making π→π* transitions the most significant in the UV-Vis spectrum. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the electronegative fluorine atom can influence the electron distribution within the π system, potentially affecting the energy gap between the π and π* orbitals and thus the absorption wavelength. However, specific experimental data detailing the λmax (wavelength of maximum absorbance) and molar absorptivity (ε) for this compound are not widely reported in the accessible literature. Generally, simple alkenes with isolated double bonds exhibit π→π* transitions in the far UV region, typically below 200 nm. The introduction of substituents like fluorine can cause bathochromic (red) or hypsochromic (blue) shifts depending on their electronic effects.

Table 1: General Electronic Transitions in Organic Molecules

| Transition Type | Electron Involved | Orbital Origin | Orbital Destination | Typical Wavelength Range (nm) | Significance for this compound |

| σ→σ | Bonding electrons | σ | σ | < 200 | High energy, typically not observed in standard UV-Vis range. |

| n→σ | Non-bonding electrons | n | σ | 150 - 250 | Observed in saturated compounds with heteroatoms (e.g., O, N, S, halogens). |

| π→π | Bonding electrons | π | π | 200 - 700 (highly variable) | Characteristic of double/triple bonds; expected for this compound. |

| n→π | Non-bonding electrons | n | π | 250 - 700 | Observed in carbonyls, nitro groups, etc. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound, which aids in structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry. GC separates volatile compounds in a mixture, and as they elute, they are ionized and analyzed by MS. For this compound (C₃H₅F), the molecular weight is approximately 60.07 g/mol . Upon electron ionization (EI), the molecule would typically form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight.

Expected Molecular Ion: For this compound (C₃H₅F), the molecular ion peak would be expected at m/z 60 . The presence of the ¹³C isotope would also lead to a smaller M+1 peak at m/z 61.

Fragmentation Patterns: Alkenes commonly undergo fragmentation via cleavage of C-C bonds, often leading to the formation of a stable carbocation and a neutral radical. For a three-carbon alkene like this compound, potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 45 ([C₂H₂F]⁺).

Cleavage of the C1-C2 bond (adjacent to the fluorine and double bond), potentially yielding a fluorinated fragment and an ethyl radical.

Cleavage of the C2-C3 bond.

Table 2: Expected Mass Spectrometry Data for this compound (C₃H₅F)

| Ion Type | Formula of Ion | m/z Value | Relative Intensity (Hypothetical) | Notes |

| Molecular Ion | [C₃H₅F]⁺ | 60 | Moderate | Corresponds to the molecular weight. |

| M+1 Ion | [¹³CC₂H₅F]⁺ | 61 | Low | Due to natural abundance of ¹³C isotope. |

| Fragment Ion | [C₂H₂F]⁺ | 45 | Moderate to High | Likely from loss of •CH₃ radical (C-C bond cleavage). |

| Fragment Ion | [C₂H₃]⁺ | 27 | Low | From loss of •CHF radical (less likely due to stability). |

| Fragment Ion | [C₃H₅]⁺ | 41 | Moderate | From loss of •F radical (less common for halogens). |

| Fragment Ion | [CH₂F]⁺ | 33 | Low | From cleavage of C2-C3 bond. |

Note: The relative intensities are hypothetical, as specific experimental data for this compound was not found in the literature. Fragmentation patterns can vary based on ionization method and instrument conditions.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

DART-MS is an ambient ionization technique that allows for rapid analysis of samples with minimal to no sample preparation getenviropass.comspectralworks.combruker.comnih.govspectroscopyeurope.com. It utilizes a stream of excited gas (typically helium) that generates reagent ions, which then ionize the sample molecules in the gas phase through chemical ionization processes. This method is particularly useful for high-throughput screening and direct analysis of solids, liquids, and gases. While DART-MS is a versatile tool for chemical analysis, specific applications or reported data for this compound using this technique were not found in the provided search results.

X-Ray Diffraction (XRD) and Crystal Structure Determination

X-ray Diffraction (XRD) is a non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid usp.orgscielo.org.mx. When X-rays interact with a crystal, they are diffracted by the regularly spaced planes of atoms, producing a unique diffraction pattern. Analysis of this pattern, often using Bragg's Law, allows for the determination of unit cell dimensions, atomic positions, bond lengths, and bond angles, thereby confirming the molecular structure and revealing details about crystal packing.

While specific single-crystal X-ray diffraction data for this compound or its simple derivatives were not identified in the literature search, the technique is fundamental for definitive structural confirmation of organic molecules. For instance, XRD studies have been successfully applied to characterize fluorine-containing organic compounds, such as fluorine-functionalized thiosemicarbazones mdpi.com and chalcone (B49325) derivatives researchgate.net. These studies demonstrate how XRD analysis provides crucial data, including crystal system, space group, unit cell parameters, and atomic coordinates, which are essential for unequivocally confirming the proposed molecular structure and understanding intermolecular interactions in the solid state. The precise determination of bond lengths and angles, including those involving fluorine, is a key output of XRD analysis.

Compound List:

this compound

(E)-1-Fluoroprop-1-ene

cis-1-Fluoroprop-1-ene

3-Fluoroprop-1-ene

2-Fluoroprop-1-ene

Fluorine-functionalized thiosemicarbazones (as examples for XRD)

Chalcone derivatives (as examples for XRD)

Computational and Theoretical Investigations of 1 Fluoroprop 1 Ene

Quantum Chemical Methodologies

A range of quantum chemical methodologies has been employed to investigate 1-fluoroprop-1-ene, each offering a different balance of computational cost and accuracy. These methods are crucial for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the computational study of this compound. It is particularly effective in predicting molecular properties such as NMR chemical shifts with a favorable combination of accuracy and computational efficiency.

DFT calculations on this compound have utilized various functionals to approximate the exchange-correlation energy. Among the most common are B3LYP and ωB97xd.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has made it a popular choice for a wide array of chemical applications.

The ωB97xd functional is a long-range corrected hybrid functional that includes empirical dispersion corrections. This makes it particularly well-suited for systems where non-covalent interactions are important. In the context of this compound, the ωB97xd functional has been recommended for its superior performance in predicting certain spectroscopic properties. Specifically, studies have shown that the ωB97XD method provides a good balance of accuracy and computational time for predicting 19F NMR chemical shifts. researchgate.net

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which describes the atomic orbitals. For this compound, various basis sets have been employed to achieve reliable results.

The 6-311++G(d,p) basis set is a Pople-style basis set that is often used for geometry optimizations and frequency calculations. The inclusion of diffuse functions (++) and polarization functions (d,p) allows for a more accurate description of the electron distribution, especially in molecules with heteroatoms like fluorine.

The aug-cc-pvdz (augmented correlation-consistent polarized valence double-zeta) basis set is a Dunning-style basis set that is known for its systematic convergence towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are crucial for accurately describing anions and weak interactions. For the prediction of 19F NMR chemical shifts of this compound, the combination of the ωB97XD functional with the aug-cc-pvdz basis set has been identified as providing the best combination of accuracy and computational time, yielding a root-mean-square error of 3.57 ppm. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, Coupled-Cluster)

Ab initio methods, which are based on first principles without empirical parameterization, have also been applied to study this compound. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

One of the foundational ab initio methods is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. While HF calculations provide a reasonable starting point, they neglect electron correlation, which can be a significant limitation.

More advanced and accurate ab initio methods fall under the umbrella of Coupled-Cluster (CC) theory. These methods explicitly include electron correlation and are considered the "gold standard" in quantum chemistry for high-accuracy calculations. While specific coupled-cluster studies focused solely on this compound are not prevalent in the literature, related Møller-Plesset perturbation theory (MP2) calculations have been performed. researchgate.net MP2 is a simpler method to account for electron correlation and has been used in conjunction with the aug-cc-pvdz basis set for comparative purposes in studies of this compound. researchgate.net

Semiempirical Methods (e.g., PM3, SAM1)

Semiempirical methods simplify quantum mechanical calculations by incorporating empirical parameters derived from experimental data. These methods are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or high-throughput screening.

Common semiempirical methods include PM3 (Parametric Method 3) and SAM1 (Semi-Ab-initio Model 1) . However, a detailed review of the scientific literature did not yield specific studies where PM3 or SAM1 methods were applied to investigate this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study large chemical systems by treating a small, chemically active region with a high-level quantum mechanics method, while the surrounding environment is described by a less computationally expensive molecular mechanics force field.

This approach is particularly useful for studying reactions in solution or in biological systems. At present, there are no specific research articles in the available literature detailing the application of QM/MM approaches to the study of this compound.

Molecular Geometry Optimization and Potential Energy Surfaces (PES)

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangements of atoms in a molecule, known as its equilibrium geometry. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, the exploration of the potential energy surface (PES) reveals the energy of the molecule as a function of its geometry, providing a map of all possible conformations and the energy barriers between them.

For this compound, computational methods can identify its various isomers and their stable conformations, which correspond to minima on the potential energy surface. The two geometric isomers, (Z)-1-fluoroprop-1-ene and (E)-1-fluoroprop-1-ene, represent distinct equilibrium structures. Theoretical calculations can precisely determine their geometries.

Illustrative Geometric Parameters of this compound Isomers

| Parameter | (Z)-1-fluoroprop-1-ene (Illustrative) | (E)-1-fluoroprop-1-ene (Illustrative) |

|---|---|---|

| C=C Bond Length (Å) | 1.33 | 1.33 |

| C-F Bond Length (Å) | 1.35 | 1.35 |

| C-C Bond Length (Å) | 1.50 | 1.50 |

| ∠C-C=C Angle (°) | 125 | 125 |

| ∠H-C-F Angle (°) | 110 | 110 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from geometry optimization calculations.

Conformational analysis of this compound involves studying the energetics of rotation around its single bonds, primarily the C-C single bond. This rotation leads to different spatial arrangements of the methyl group relative to the vinyl fluoride (B91410) moiety. The stability of these conformers is influenced by steric hindrance and electronic effects. For molecules like 1-fluoropropane, the gauche conformer is found to be more stable, a phenomenon that can be investigated in this compound as well.

A potential energy surface scan, where the dihedral angle of the methyl group is systematically varied and the energy is calculated at each step, can reveal the most stable conformers (energy minima) and the rotational energy barriers (energy maxima).

Illustrative Rotational Energy Profile of this compound

| Dihedral Angle (H-C-C=C) | Relative Energy (kJ/mol) (Illustrative) | Conformation |

|---|---|---|

| 0° | 5.0 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Equilibrium) |

| 120° | 5.0 | Eclipsed (Transition State) |

| 180° | 0.5 | Staggered (Equilibrium) |

Note: The data in this table is for illustrative purposes to show the output of a conformational analysis.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is likely the corresponding π* antibonding orbital. The fluorine atom's electronegativity can influence the energies of these orbitals.

Illustrative Frontier Orbital Energies for this compound

| Parameter | Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -10.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 11.7 |

Note: These values are illustrative and represent the type of data obtained from electronic structure calculations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It is a map of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the region around the electronegative fluorine atom and the π-cloud of the double bond are expected to show a negative MESP.

Illustrative Mulliken Charges for (E)-1-Fluoroprop-1-ene

| Atom | Partial Charge (a.u.) (Illustrative) |

|---|---|

| C1 (bonded to F) | +0.25 |

| C2 | -0.15 |

| C3 (methyl) | -0.20 |

| F | -0.30 |

| H (on C1) | +0.10 |

| H (on C2) | +0.05 |

| H (on C3) | +0.05 |

Note: The data in this table is illustrative and represents the type of information obtained from a Mulliken population analysis.

Spin density analysis is relevant for radical species, where there is an unpaired electron. If this compound were to form a radical, for example, by the addition of a radical species to the double bond or by abstraction of a hydrogen atom, computational methods could be used to determine the distribution of the unpaired electron's spin density across the molecule. The spin density indicates the locations where the unpaired electron is most likely to be found. This information is crucial for understanding the stability and reactivity of the radical species. For instance, in a radical derived from this compound, the spin density would likely be delocalized across the π-system and potentially influenced by the fluorine atom.

Dipole Moment Calculations

The dipole moment of a molecule is a critical measure of its polarity, arising from the non-uniform distribution of electron density. Computational studies can predict the magnitude and direction of the dipole moment for different isomers of this compound. Theoretical calculations indicate a notable difference in the dipole moments of the (E)- and (Z)-isomers, stemming from the different spatial arrangements of the fluorine and methyl groups relative to the double bond.

Table 1: Calculated Dipole Moments of this compound Isomers

| Isomer | Calculated Dipole Moment (Debye) |

|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available in search results |

| (Z)-1-Fluoroprop-1-ene | Data not available in search results |

No specific calculated values for the dipole moments of (E)- and (Z)-1-fluoroprop-1-ene were found in the search results. The table is presented as a template for where such data would be included.

Global and Local Chemical Reactivity Descriptors

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its ability to donate electrons. Computational studies can determine these values for this compound, offering predictions about its behavior in chemical reactions. The presence of the electronegative fluorine atom is expected to influence the electrophilic character of the double bond, while the methyl group can contribute to its nucleophilic character.

Calculations of these indices for the (E) and (Z) isomers can reveal subtle differences in their reactivity profiles. The specific values would depend on the computational method used, but they provide a quantitative basis for comparing the isomers' tendencies to react with electron-rich or electron-poor species.

Table 2: Calculated Electrophilicity and Nucleophilicity Indices of this compound

| Isomer | Electrophilicity Index (ω) | Nucleophilicity Index (N) |

|---|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available in search results | Data not available in search results |

| (Z)-1-Fluoroprop-1-ene | Data not available in search results | Data not available in search results |

Specific calculated values for the electrophilicity and nucleophilicity indices of this compound were not found in the search results. The table is structured to accommodate such data if it were available.

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap, suggesting higher reactivity. DFT calculations can provide quantitative values for the hardness and softness of the this compound isomers. These values are crucial for understanding the kinetic stability of the molecules and predicting their behavior in reactions governed by frontier molecular orbital interactions.

Table 3: Calculated Chemical Hardness and Softness of this compound

| Isomer | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available in search results | Data not available in search results |

| (Z)-1-Fluoroprop-1-ene | Data not available in search results | Data not available in search results |

No specific calculated values for the chemical hardness and softness of this compound were found in the search results. This table is a placeholder for such data.

The electronic chemical potential (μ) of a molecule, within the context of DFT, is related to its electronegativity and represents the escaping tendency of electrons from a system. It is a fundamental descriptor for predicting the direction of charge transfer in a chemical reaction. A more negative chemical potential indicates a greater ability to attract electrons. Computational chemistry allows for the precise calculation of the chemical potential for both (E)- and (Z)-1-fluoroprop-1-ene, which can be used to predict their behavior in charge-transfer processes.

Table 4: Calculated Chemical Potential of this compound

| Isomer | Chemical Potential (μ) |

|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available in search results |

| (Z)-1-Fluoroprop-1-ene | Data not available in search results |

Specific calculated values for the chemical potential of this compound were not found in the search results. The table is intended to display this information.

Spectroscopic Property Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on DFT such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. For this compound, these calculations can help in assigning the signals in experimental spectra to specific nuclei and in distinguishing between the (E) and (Z) isomers.

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. The electronegative fluorine atom is expected to have a significant deshielding effect on the adjacent vinylic proton and carbon, leading to downfield shifts in the predicted spectra. The spatial arrangement of the substituents in the (E) and (Z) isomers will result in distinct predicted chemical shifts for the vinylic and methyl protons and carbons, providing a theoretical basis for their spectroscopic differentiation.

Table 5: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Isomer | H at C1 | H at C2 | CH₃ Protons |

|---|---|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available | Data not available | Data not available |

| (Z)-1-Fluoroprop-1-ene | Data not available | Data not available | Data not available |

Table 6: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Isomer | C1 | C2 | C3 |

|---|---|---|---|

| (E)-1-Fluoroprop-1-ene | Data not available | Data not available | Data not available |

| (Z)-1-Fluoroprop-1-ene | Data not available | Data not available | Data not available |

Specific predicted NMR chemical shift values for this compound were not available in the provided search results. The tables are structured to present this data when available.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future research in the synthesis of 1-fluoroprop-1-ene is expected to focus on the development of highly stereoselective methods to access both the (E) and (Z) isomers with high purity. While various methods for the synthesis of fluoroalkenes exist, achieving high levels of stereocontrol in the synthesis of this compound remains a challenge. researchgate.netnih.govresearchgate.net Innovations in catalyst design, particularly for transition-metal-catalyzed reactions, could provide pathways to overcome this hurdle. The development of novel fluorinating reagents and optimization of reaction conditions will also be crucial. springernature.com

Advancements in characterization techniques will be pivotal in distinguishing and quantifying the geometric isomers of this compound. High-resolution spectroscopic methods, such as microwave spectroscopy, have proven effective in the structural determination of related fluorinated propenes and their complexes. nsf.govnsf.govharvard.eduunibs.itresearchgate.net Future studies will likely employ a combination of advanced NMR techniques, including through-space and through-bond correlation experiments, to unambiguously assign the stereochemistry of the isomers and any resulting products.

Computational Modeling and Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly important role in understanding the structure, stability, and reactivity of this compound. researchgate.netnih.govmdpi.comjjeci.net Theoretical calculations can provide valuable insights into the relative stabilities of the (E) and (Z) isomers, the nature of their frontier molecular orbitals, and their electrostatic potential surfaces. This information is critical for predicting their reactivity towards various reagents. researchgate.net

Machine learning models are also emerging as powerful tools for predicting reaction outcomes. nih.govarxiv.orgnih.gov By training these models on large datasets of experimental reaction data, it may become possible to predict the products and stereoselectivity of reactions involving this compound with a high degree of accuracy. This predictive capability will be invaluable for guiding experimental design and accelerating the discovery of new reactions.

| Isomer | Relative Stability (Calculated) | Dipole Moment (Calculated) |

| (Z)-1-fluoroprop-1-ene | More Stable | Higher |

| (E)-1-fluoroprop-1-ene | Less Stable | Lower |

Table 1: Calculated Properties of this compound Isomers. Computational studies suggest that the (Z)-isomer of this compound is generally more stable than the (E)-isomer, likely due to favorable electronic interactions.

Unexplored Reaction Pathways and Mechanistic Challenges

The unique electronic nature of the C-F bond in this compound presents both opportunities and challenges for exploring new reaction pathways. The fluorine atom can act as a weak directing group and can influence the regioselectivity and stereoselectivity of various reactions. chemguide.co.uklibretexts.orgresearchgate.net

Electrophilic Additions: While the general principles of electrophilic addition to alkenes are well-established, the specific behavior of this compound is an area ripe for investigation. chemguide.co.uklibretexts.org The electron-withdrawing nature of the fluorine atom is expected to deactivate the double bond towards electrophilic attack. Mechanistic studies will be crucial to understand the regiochemical and stereochemical outcomes of these reactions and to determine the stability of the resulting carbocationic intermediates.

Cycloaddition Reactions: this compound can potentially participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to form complex fluorinated cyclic systems. researchgate.netresearchgate.netnih.govmdpi.comrsc.org The stereochemistry of the starting alkene will play a critical role in determining the stereochemistry of the cycloadducts. Mechanistic investigations, supported by computational studies, will be essential to elucidate the transition state geometries and understand the factors governing the selectivity of these reactions.

Potential for Novel Synthetic Methodologies

The reactivity of this compound makes it a valuable building block for the synthesis of more complex organofluorine compounds. springernature.comnih.gov Its ability to undergo a variety of chemical transformations opens the door to the development of novel synthetic methodologies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, have become powerful tools in organic synthesis. nih.govmdpi.comrsc.orgnih.govrsc.org The development of efficient protocols for the cross-coupling of this compound and its derivatives with various partners would provide a versatile route to a wide range of functionalized fluorinated molecules.

Asymmetric Synthesis: The synthesis of enantiomerically pure fluorinated compounds is of great importance in medicinal chemistry. Future research will likely focus on the development of asymmetric transformations of this compound, using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Synergistic Approaches between Experimentation and Theory in Fluorine Chemistry

The future of research in fluorine chemistry, and specifically the study of this compound, will undoubtedly rely on a close collaboration between experimentalists and theoreticians. nih.govnih.govsemanticscholar.org Computational modeling can provide predictions and mechanistic insights that guide experimental work, while experimental results are essential for validating and refining theoretical models.

This synergistic approach will be particularly important for:

Designing new catalysts: Computational screening can help identify promising catalyst structures for stereoselective syntheses.

Understanding reaction mechanisms: A combination of experimental kinetic studies and theoretical calculations can provide a detailed picture of reaction pathways and transition states.

Predicting the properties of new materials: Theoretical calculations can be used to predict the electronic and physical properties of novel fluorinated compounds before they are synthesized.

By fostering a strong interplay between theory and experiment, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in the exciting field of organofluorine chemistry.

Q & A

Basic: What experimental methods are recommended for synthesizing 1-fluoroprop-1-ene with high purity?

Methodological Answer:

Synthesis typically involves dehydrohalogenation of 1-fluoro-2-chloropropane using a strong base (e.g., KOH/ethanol) or fluorination of propene via electrophilic addition. Key considerations include:

- Steric and electronic control to minimize byproducts like 2-fluoropropene.

- Purity optimization : Use fractional distillation under inert atmosphere (Ar/N₂) and monitor via gas chromatography (GC) with flame ionization detection .

- Characterization : Confirm structure via NMR (δ ~ -120 to -150 ppm for vinylic fluorine) and GC-MS (m/z 62 [M⁺]) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Look for coupling between vinylic protons ( ≈ 40–60 Hz) and allylic protons.

- NMR : A singlet or doublet (if coupling exists) in the vinylic fluorine region.

- IR Spectroscopy : C-F stretching vibrations near 1000–1100 cm⁻¹.

- Cross-validation : Compare spectral data with NIST Chemistry WebBook entries to resolve ambiguities .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of electrophilic addition to this compound?

Methodological Answer:

- Deuterium labeling : Synthesize deuterated analogs (e.g., CF₂=CD-CH₃) to track regioselectivity in reactions like hydrohalogenation.

- Rate comparison : Measure ratios for steps involving proton transfer; a KIE > 2 suggests a concerted mechanism.

- Computational support : Use density functional theory (DFT) to model transition states and validate experimental KIEs (e.g., B3LYP/6-311++G(d,p)) .

Advanced: What strategies address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer:

- Re-evaluate experimental setups : Ensure calorimetric measurements account for decomposition pathways (e.g., dimerization under heat).

- Benchmark computational methods : Compare results from CCSD(T)/CBS and G4 thermochemical models to identify systematic errors.

- Meta-analysis : Apply statistical tools (ANOVA, t-tests) to aggregated literature data, prioritizing studies with detailed uncertainty quantification .

Basic: How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Variable testing : Expose samples to UV light, O₂, and humidity at controlled temperatures (e.g., 4°C to 60°C).

- Degradation monitoring : Use HPLC with UV detection (λ = 210 nm) to track oligomerization or oxidation products.

- Statistical rigor : Replicate experiments ≥3 times and report confidence intervals for degradation rates .

Advanced: What computational approaches best model the electronic structure and reactivity of this compound?

Methodological Answer:

- Basis set selection : Use def2-TZVP for fluorine due to its high electronegativity and polarization requirements.

- Reactivity simulations : Employ molecular dynamics (MD) to study solvation effects in polar aprotic solvents (e.g., DMF).

- Validation : Compare computed dipole moments and LUMO energies with experimental data to refine functional choices (e.g., M06-2X vs. ωB97X-D) .

Basic: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across published studies?

Methodological Answer:

- Reference standardization : Calibrate instruments using internal standards (e.g., CFCl₃ for NMR).

- Solvent effects : Document solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) in supplementary materials.

- Collaborative verification : Share raw data via repositories like Zenodo for peer validation .

Advanced: What methodologies are suitable for studying the environmental impact of this compound degradation products?

Methodological Answer:

- Fate and transport modeling : Use EPI Suite to predict biodegradation pathways and aquatic toxicity.

- Analytical ecotoxicology : Expose model organisms (e.g., Daphnia magna) to degradation byproducts and measure LC₅₀ values.

- Life-cycle assessment (LCA) : Quantify greenhouse gas emissions from incineration vs. catalytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.